3-(Pyrrolidin-1-ylmethyl)aniline
Overview
Description
3-(Pyrrolidin-1-ylmethyl)aniline is an organic compound that features a pyrrolidine ring attached to a benzene ring through a methylene bridge, with an aniline group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-ylmethyl)aniline typically involves the reaction of pyrrolidine with benzyl chloride to form N-benzylpyrrolidine, which is then subjected to a reductive amination with aniline. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, potentially modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-ylmethyl)aniline
- N-benzylpyrrolidine
- N-phenylpyrrolidine
Uniqueness
3-(Pyrrolidin-1-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the aniline group at the para position relative to the pyrrolidine ring can result in distinct electronic and steric effects, differentiating it from other similar compounds.
Properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDBCURLSQNEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360269 | |
Record name | 3-(pyrrolidin-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24786793 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
183365-31-3 | |
Record name | 3-(pyrrolidin-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 183365-31-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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